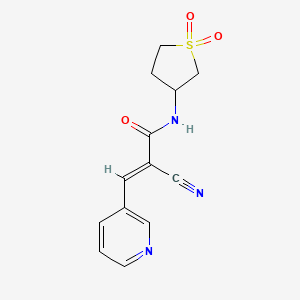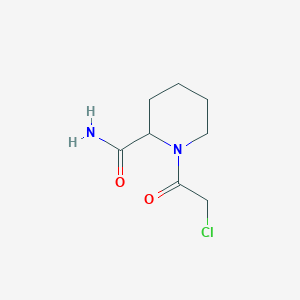
1-(2-クロロアセチル)ピペリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Chloroacetyl)piperidine-2-carboxamide” is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “1-(2-Chloroacetyl)piperidine-2-carboxamide” has been achieved from L-proline via the processes of N-chloroacetion, cabboxyl amination, and carboxamide dehydration . The synthetic route has the advantage of lower cost, simple operation, and mild reaction condition .Molecular Structure Analysis
The molecular formula of “1-(2-Chloroacetyl)piperidine-2-carboxamide” is C8H13ClN2O2 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
抗がん剤としての応用
1-(2-クロロアセチル)ピペリジン-2-カルボキサミドは、その潜在的な抗がん作用で注目を集めています。研究者らは、特にアポトーシス(細胞のプログラムされた死)を誘導する、がん細胞に対するその効果を調査してきました。 例えば、研究では、ピペリジン誘導体は、がん細胞におけるミトコンドリア膜電位(Δψm)の喪失につながり、最終的にアポトーシスを誘発することが示されています .
化学合成と医薬品化学
この化合物を含むピペリジン類は、医薬品設計において重要な構成要素として役立っています。窒素原子1つと炭素原子5つを含む6員環の複素環構造により、医薬品の構築に役立ちます。 科学者たちは、置換ピペリジン類の様々な合成方法を開発しており、これらの化合物をコスト効率の高い効率的な経路で取得することを目指しています .
水素化反応と環状付加反応
水素化反応と環状付加反応は、ピペリジン合成において役割を果たします。これらの変換により、それぞれユニークな特性を持つ多様なピペリジン誘導体を入手することができます。研究者たちは、効率的で選択的な変換のための革新的な戦略を模索し続けています。
要約すると、1-(2-クロロアセチル)ピペリジン-2-カルボキサミドは、医薬品開発から化学合成まで、様々な科学分野で有望な物質です。 その多様な構造と潜在的な生物活性は、継続的な研究の対象として魅力的です . 詳細が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください! 😊
将来の方向性
Piperidine derivatives, including “1-(2-Chloroacetyl)piperidine-2-carboxamide”, have potential applications in the pharmaceutical industry, particularly in drug design . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(2-chloroacetyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-4-2-1-3-6(11)8(10)13/h6H,1-5H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKBHYWROBDIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)
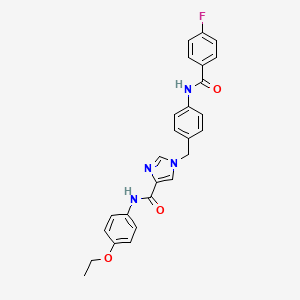

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2596398.png)
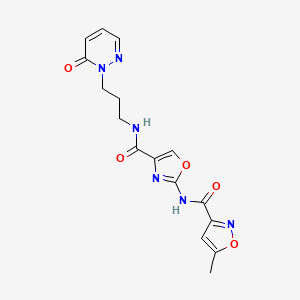
![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596401.png)
![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)
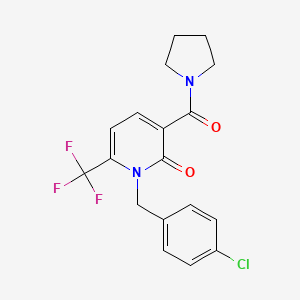
![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)
![1-(ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid, Mixture of diastereomers](/img/structure/B2596407.png)
